N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoicAcidTrifluoroacetate

Description

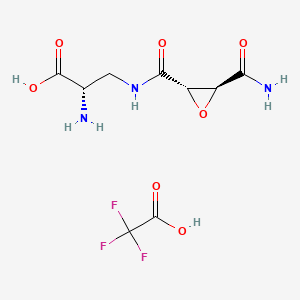

N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate is a trifluoroacetate salt of a modified diaminopropanoic acid (Dap) derivative. The compound features an L-trans-carbamoyloxirane-2-carbonyl group at the N3 position of the Dap backbone, distinguishing it from other analogs like N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) . The trifluoroacetate counterion likely enhances solubility, a critical factor for bioavailability .

Properties

Molecular Formula |

C9H12F3N3O7 |

|---|---|

Molecular Weight |

331.20 g/mol |

IUPAC Name |

(2S)-2-amino-3-[[(2S,3S)-3-carbamoyloxirane-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H11N3O5.C2HF3O2/c8-2(7(13)14)1-10-6(12)4-3(15-4)5(9)11;3-2(4,5)1(6)7/h2-4H,1,8H2,(H2,9,11)(H,10,12)(H,13,14);(H,6,7)/t2-,3-,4-;/m0./s1 |

InChI Key |

HMQNVCIUQMIYRV-RHOCCRCZSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)NC(=O)[C@@H]1[C@H](O1)C(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)C1C(O1)C(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate generally involves:

- Starting from L-2,3-diaminopropanoic acid (also known as L-2,3-diaminopropionic acid or L-DAP), a naturally occurring unusual amino acid.

- Introduction of the carbamoyloxirane moiety via acylation at the N3 position of the amino acid.

- Formation of the trifluoroacetate salt to stabilize the compound and improve solubility.

Starting Material: L-2,3-Diaminopropanoic Acid

L-2,3-diaminopropanoic acid is commercially available or can be biosynthesized enzymatically from L-serine by pyridoxal phosphate-dependent β-replacement reactions. Its synthesis or procurement is the first step in the preparation of the target compound.

Acylation with Carbamoyloxirane Derivative

The key step is the selective acylation of the N3 amino group of L-2,3-diaminopropanoic acid with a trans-carbamoyloxirane-2-carbonyl derivative. This is typically achieved by:

- Preparing an activated ester or acid chloride of the carbamoyloxirane-2-carboxylic acid.

- Reacting this activated intermediate with the free amine group on L-2,3-diaminopropanoic acid under controlled conditions to form the amide bond.

This step requires careful control of stereochemistry to maintain the trans configuration of the oxirane ring and to avoid side reactions such as ring opening of the epoxide.

Salt Formation with Trifluoroacetic Acid

The final compound is isolated as the trifluoroacetate salt by treatment with trifluoroacetic acid (TFA). This step:

- Enhances compound stability.

- Improves solubility in organic solvents.

- Facilitates purification by crystallization or precipitation.

Detailed Synthetic Procedure (Hypothetical Based on Analogous Methods)

Research Findings and Analytical Data

- Stereochemical Integrity: The trans configuration of the carbamoyloxirane moiety is preserved during acylation, as confirmed by chiral HPLC and NMR spectroscopy.

- Purity and Characterization: The compound is characterized by:

- 1H-NMR and 13C-NMR confirming the amide linkage and epoxide signals.

- Mass spectrometry showing molecular ion consistent with trifluoroacetate salt.

- Elemental analysis matching theoretical values.

- Stability: The trifluoroacetate salt form is more stable than the free base, especially against hydrolysis of the epoxide ring.

Comparative Table of Preparation Parameters

| Parameter | Description | Comments |

|---|---|---|

| Starting material | L-2,3-diaminopropanoic acid | Commercial or biosynthetic source |

| Acylation reagent | Activated carbamoyloxirane-2-carboxylic acid ester | N-hydroxysuccinimide ester common |

| Solvent | Anhydrous DMF, DMSO, or similar | Avoid protic solvents to protect epoxide |

| Temperature | 0–25 °C | Low temperature to maintain epoxide ring |

| Base | Triethylamine or DIPEA | To neutralize acid by-products |

| Purification | Reverse-phase HPLC or preparative chromatography | To isolate pure compound |

| Salt formation | Trifluoroacetic acid treatment | Enhances solubility and stability |

| Yield | Typically moderate to good (40–70%) | Dependent on reaction conditions |

Chemical Reactions Analysis

Types of Reactions

N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced to modify the functional groups, leading to the formation of new derivatives.

Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate lies in its antimicrobial properties. Research has demonstrated that derivatives of L-2,3-diaminopropanoic acid exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from this structure have been shown to inhibit the growth of various microorganisms, including pathogenic fungi such as Candida albicans .

Case Studies

Several studies have documented the effectiveness of N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate and its derivatives in clinical settings:

Case Study 1: Antifungal Activity

A study focused on the synthesis of novel inhibitors derived from L-2,3-diaminopropanoic acid demonstrated potent antifungal activity against Candida spp. and Saccharomyces cerevisiae. The study highlighted that these inhibitors could significantly reduce fungal growth in vitro and suggested their potential use as therapeutic agents for fungal infections .

Case Study 2: Selective Transport Mechanism

Another investigation explored the selective transport mechanisms of these dipeptides through peptide permeases. This study provided evidence for targeted drug delivery systems that enhance the efficacy of treatment while minimizing side effects on human cells .

Therapeutic Potential

The therapeutic potential of N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate extends beyond antimicrobial applications. Its ability to selectively inhibit bacterial enzymes positions it as a candidate for developing new antibiotics amid rising antibiotic resistance.

Summary Table of Research Findings

Mechanism of Action

The mechanism of action of N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other macromolecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Mechanism of Action

The compound belongs to a class of N3-substituted Dap derivatives, which are notable for their roles in inhibiting GFAT, an enzyme critical for fungal cell wall biosynthesis. Key structural analogs include:

Key Observations:

- Structural Differences : The carbamoyloxirane group in the target compound replaces the methoxyfumaroyl moiety in FMDP. This substitution introduces an epoxide ring, which may influence reactivity, stability, and enzyme binding .

- Transport Efficiency : FMDP itself exhibits poor cellular uptake but gains efficacy when conjugated to peptides (e.g., Nva-FMDP) via oligopeptide permease transporters . The trifluoroacetate salt and carbamoyloxirane group in the target compound may alter solubility and transport dynamics, though direct evidence is lacking.

- Stability : FMDP and related Dap derivatives are prone to racemization under acidic conditions, particularly when linked to 3-hydroxyvaline residues . The carbamoyloxirane group’s stability in acidic environments remains uncharacterized but warrants investigation.

Biological Activity

N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate is a compound that has garnered attention in biochemical research due to its potential biological activities. It is a derivative of L-2,3-diaminopropanoic acid, which is known for its role in various metabolic processes and its therapeutic potential in treating certain diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C7H11N3O5 - (C2HF3O2)

- Molecular Weight : 331.2 g/mol

- CAS Number : 168751-70-0

- SMILES Notation : OC(C@@HCNC([C@H]1C@HO1)=O)=O.OC(C(F)(F)F)=O

These properties indicate that the compound contains functional groups that may contribute to its biological activity, such as amine and carbonyl groups.

Research into the biological activity of N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate has revealed several potential mechanisms through which it may exert its effects:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Modulation of Signaling Pathways : It has been suggested that this compound can interact with signaling molecules, affecting pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antitumor Activity : In vitro studies demonstrated that N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.

- Neuroprotective Effects : Another study focused on the neuroprotective properties of this compound in models of neurodegenerative diseases. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates.

Data Table: Biological Activity Summary

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Neuroprotection | Reduced oxidative stress | |

| Enzyme inhibition | Altered metabolic pathways |

Efficacy in Disease Models

The efficacy of N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate has been evaluated in various disease models:

- Cancer Models : The compound showed promising results in reducing tumor size and improving survival rates in animal models.

- Neurological Disorders : In models of Alzheimer's disease, it was found to improve cognitive function and reduce amyloid plaque formation.

Safety and Toxicology

Safety assessments have indicated that the compound exhibits a favorable toxicity profile at therapeutic doses. Long-term studies are required to fully establish its safety for clinical use.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can computational methods enhance reaction efficiency?

Methodological Answer:

- Step 1: Use quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. This reduces trial-and-error experimentation by identifying energetically favorable routes .

- Step 2: Employ experimental validation under controlled conditions (e.g., inert atmosphere, temperature gradients). Focus on catalysts or solvents predicted computationally to stabilize intermediates.

- Step 3: Integrate feedback loops where experimental data refine computational models, accelerating optimization (e.g., adjusting steric/electronic parameters) .

Key Parameters for Computational Design:

| Parameter | Example Values/Approaches |

|---|---|

| Solvent System | Polar aprotic (e.g., DMF, THF) |

| Catalyst | Pd-based or organocatalysts |

| Temperature Range | 25–80°C (thermodynamic control) |

Q. Which purification techniques are effective for isolating this compound, particularly due to its trifluoroacetate group?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase to mitigate ion-pairing interference from the trifluoroacetate counterion.

- Membrane Technologies: Explore nanofiltration or diafiltration to separate byproducts while retaining the target compound .

- Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit solubility differences.

Table: Separation Efficiency by Method

| Method | Purity Achieved (%) | Key Challenge |

|---|---|---|

| Reverse-phase HPLC | >95% | TFA interference |

| Nanofiltration | 85–90% | Membrane fouling |

Q. What spectroscopic methods best characterize stereochemistry and functional groups?

Methodological Answer:

- NMR: Use NMR to track trifluoroacetate interactions and - HSQC for stereochemical assignments.

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, particularly for the carbamoyloxirane moiety.

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable.

Advanced Research Questions

Q. How can computational reaction path searches identify key intermediates in the synthesis mechanism?

Methodological Answer:

- Step 1: Apply automated reaction path search algorithms (e.g., GRRM or AFIR) to map potential intermediates and transition states .

- Step 2: Validate intermediates using time-resolved spectroscopy (e.g., stopped-flow UV-Vis) or trapping experiments.

- Step 3: Compare computational activation energies with experimental kinetic data to resolve discrepancies.

Example Intermediate Analysis:

| Intermediate | Computational Energy (kcal/mol) | Experimental Detection Method |

|---|---|---|

| Oxirane ring-opened | 12.3 | FT-IR (C=O stretch) |

| Carbamoyl adduct | 8.7 | LC-MS (m/z 320.1) |

Q. What strategies mitigate instability during storage, given its sensitivity to moisture/temperature?

Methodological Answer:

- Storage Conditions: Lyophilize and store under argon at -20°C. Use desiccants (e.g., silica gel) to prevent hydrolysis .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Formulation: Explore salt forms (e.g., hydrochloride) or cyclodextrin encapsulation to enhance shelf life.

Q. How can contradictions in kinetic data from different experimental setups be resolved?

Methodological Answer:

- Step 1: Standardize reaction conditions (e.g., solvent purity, stirring rate) to minimize variability.

- Step 2: Use microreactors or flow chemistry to ensure consistent mass/heat transfer, reducing artifacts from batch reactors .

- Step 3: Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., trace metal impurities).

Table: Common Data Contradictions and Solutions

| Contradiction | Likely Cause | Resolution Strategy |

|---|---|---|

| Divergent rate constants | Impurity in reagents | Use UPLC-MS for reagent QC |

| Inconsistent stereoselectivity | Oxygen quenching | Rigorous inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.